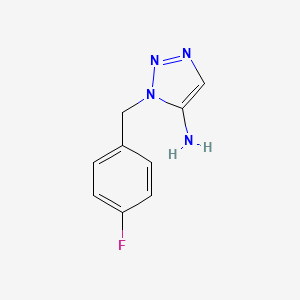
1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine can be synthesized through a multi-step process involving the following key steps:
Formation of 4-fluorobenzyl azide: This is typically achieved by reacting 4-fluorobenzyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Cycloaddition Reaction: The 4-fluorobenzyl azide is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form the triazole ring. This reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The triazole ring can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include various substituted benzyl triazoles.
Oxidation: Products include triazole oxides.
Reduction: Products include triazole amines.
科学研究应用
1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in halogen bonding.
相似化合物的比较
1-(4-Fluorobenzyl)-1H-1,2,3-triazole: Similar structure but lacks the amine group.
1-(4-Chlorobenzyl)-1H-1,2,3-triazol-5-amine: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-1H-1,2,3-triazol-5-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity in various applications, making it a valuable compound in scientific research.
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)6-14-9(11)5-12-13-14/h1-5H,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGKOFFEQHTDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














